molecular formula C14H12N2O2S B2869206 2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal CAS No. 338400-27-4

2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal

Cat. No.: B2869206
CAS No.: 338400-27-4
M. Wt: 272.32
InChI Key: UBIDKRJKRGCJGW-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a hydrazono group, a thienyl ring, and a propanal backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal typically involves the reaction of 3-methylphenylhydrazine with a suitable aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The thienyl ring may also contribute to the compound’s activity by providing additional binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions, making it a valuable compound for specific applications .

Properties

IUPAC Name

(Z)-3-hydroxy-2-[(3-methylphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-10-4-2-5-11(8-10)15-16-12(9-17)14(18)13-6-3-7-19-13/h2-9,17H,1H3/b12-9-,16-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRLLRFSKOLXRX-URYLYREUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC(=CO)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N=N/C(=C\O)/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.